![molecular formula C24H27N3O4 B2672657 N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034239-98-8](/img/structure/B2672657.png)
N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Typically, a description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and other identifiers such as its CAS number .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Synthesis and Structure Characterization
The synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions demonstrates the versatility of chromene derivatives in forming complexes with significant structural diversity. The formation of ML2Cl2 complexes with both cis- and trans-isomers highlights the complex's structural versatility, confirmed by X-ray crystallography, IR, 1H NMR, and FAB MS spectral analysis (Budzisz, Małecka, & Nawrot, 2004).
The crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives have been elucidated, showing diverse conformations and crystallization patterns, which can be foundational for understanding the structural dynamics of related compounds (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Potential Applications
In the realm of drug discovery, chromene derivatives have been synthesized and characterized for their potential cytotoxic activity against various cancer cell lines, showcasing the importance of these compounds in medicinal chemistry. The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, for example, underline their significance in exploring novel therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antioxidant activities of novel compounds, including chromene derivatives, emphasize their potential as therapeutic agents or dietary supplements. The synthesis and evaluation of such compounds, demonstrating significant antioxidant activity, point to their utility in combating oxidative stress-related diseases (Abdel-Motaal, Kandeel, Abou-Elzahab, & Elghareeb, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopentyl-8-methoxy-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-26-20-11-6-10-17(20)19(25-26)14-27(16-8-3-4-9-16)23(28)18-13-15-7-5-12-21(30-2)22(15)31-24(18)29/h5,7,12-13,16H,3-4,6,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOGETMNKJQATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide |
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